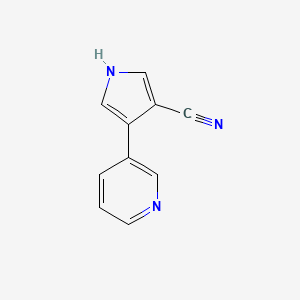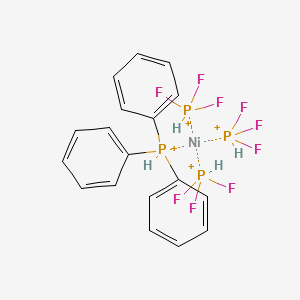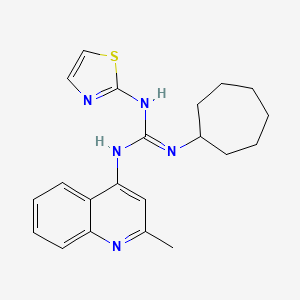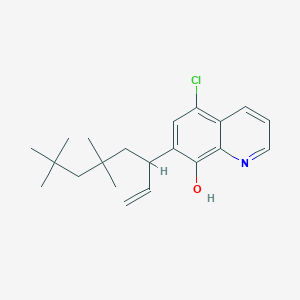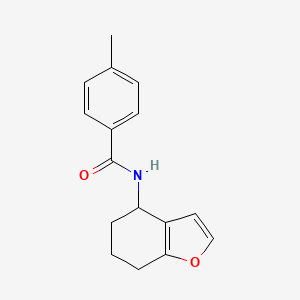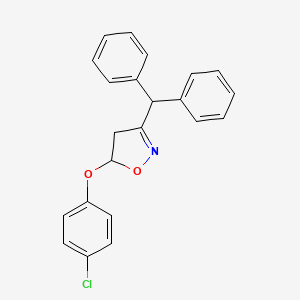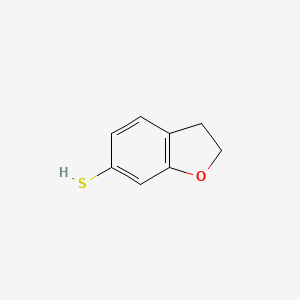
2,3-Dihydro-1-benzofuran-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-6-thiol is a sulfur-containing heterocyclic compound It features a benzofuran ring system with a thiol group (-SH) attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-thiol typically involves the cyclization of appropriate precursorsAnother approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-6-thiol can be achieved through eco-friendly methods such as fast pyrolysis of biomass. For instance, the fast pyrolysis of Dendrocalamus asper biomass has been shown to yield significant quantities of 2,3-Dihydrobenzofuran-6-thiol .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
Scientific Research Applications
2,3-Dihydrobenzofuran-6-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The biological activity of 2,3-Dihydrobenzofuran-6-thiol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it disrupts essential cellular processes .
Comparison with Similar Compounds
Benzofuran: Lacks the thiol group, resulting in different chemical and biological properties.
2,3-Dihydrobenzofuran: Similar structure but without the thiol group, leading to reduced reactivity in certain reactions.
Benzothiophene: Contains a sulfur atom in the ring, offering different electronic properties and reactivity.
Uniqueness: 2,3-Dihydrobenzofuran-6-thiol is unique due to the presence of both the benzofuran ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90590-08-2 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-6-thiol |
InChI |
InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2 |
InChI Key |
IZGCQLXWBUWPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
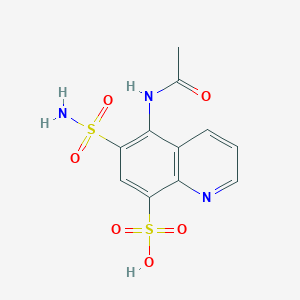
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
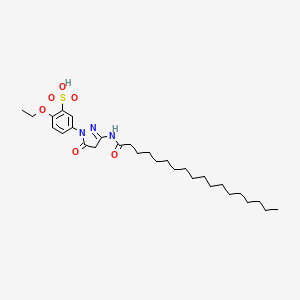
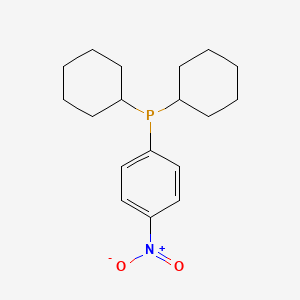
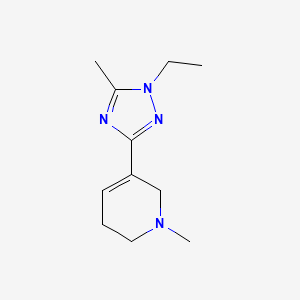
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
